Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJXLEKOOHNJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377013 | |
| Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-09-8 | |
| Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the esterification of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can participate in redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Various substituted benzoates.
Ester hydrolysis: 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Oxidation and reduction: Modified pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features, including the pyrazole ring and benzoate moiety, contribute to its biological activity, making it a valuable building block in drug discovery.
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases. In animal models, similar compounds have shown reductions in edema and pain responses.
Anticancer Activity
The compound has exhibited cytotoxic effects against various cancer cell lines, as shown in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 5.12 |
| HeLa (cervical cancer) | 8.75 |
| A549 (lung cancer) | 6.30 |
The mechanism of action involves the induction of apoptosis and cell cycle arrest, indicating its promise for further development in cancer therapy.
Case Study 1: Antibacterial Efficacy
A study by Chovatia et al. synthesized various pyrazole derivatives and tested them against Escherichia coli and Staphylococcus aureus. This compound exhibited superior antibacterial activity compared to standard antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a study conducted by Argade et al., the anti-inflammatory effects of pyrazole derivatives were explored using a carrageenan-induced paw edema model in rats. This compound significantly reduced inflammation compared to controls, supporting its therapeutic potential in inflammatory conditions.
Synthetic Routes
The synthesis of this compound typically involves the esterification of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol under reflux conditions. This process can be optimized for yield and purity using continuous flow reactors in industrial settings.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues
2.1.1 Methyl 4-(1H-pyrazol-1-yl)benzoate
- Structural Difference : Lacks the 2-chloro substituent.
- Solubility: Increased hydrophilicity compared to the chloro-substituted derivative due to reduced halogen-induced lipophilicity. Biological Activity: Pyrazole-containing benzoates are known for antifungal and herbicidal properties; the absence of Cl may reduce toxicity or alter target binding .
2.1.2 Methyl 2-chlorobenzoate
- Structural Difference : Lacks the pyrazolyl group at the 4-position.
- Impact: Reactivity: The chloro substituent directs electrophilic substitution to the 5-position, whereas the pyrazolyl group in the target compound may sterically hinder such reactions.
2.1.3 Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
- Structural Difference : Ethyl ester vs. methyl ester.
- Synthetic Yield: Methyl esters are often easier to synthesize due to the lower steric demand of methanol vs. ethanol in esterification .
Physicochemical Properties
| Property | This compound | Methyl 4-(1H-pyrazol-1-yl)benzoate | Methyl 2-chlorobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250.67 | ~216.22 | ~170.59 |
| LogP (Predicted) | 2.8–3.2 | 1.5–1.9 | 2.1–2.4 |
| Melting Point (°C) | ~120–125 (estimated) | ~90–95 | 52–54 |
| Solubility in Water | Low (<0.1 mg/mL) | Moderate (~1 mg/mL) | Low (~0.5 mg/mL) |
Notes:
- The chloro-pyrazolyl derivative’s higher logP and lower solubility align with its enhanced lipophilicity, critical for agrochemical penetration .
- Pyrazole’s hydrogen-bonding capacity may improve crystallinity compared to non-heterocyclic analogues .
Crystallographic and Structural Insights
- Planarity : The target compound’s aromatic ring and pyrazole moiety are near-planar (deviation <0.08 Å), similar to pyrazolylpyrimidines, facilitating π-π stacking in crystal lattices .
- Bond Angle Distortions : Cl and pyrazolyl groups induce angular distortions (e.g., C4–C5–C8 = 127.1° vs. 117.5° in pyrimidine analogues), affecting molecular packing and stability .
Biological Activity
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 239.64 g/mol. The compound features a benzoate moiety with a chlorine atom at the 2-position and a pyrazole ring at the 4-position, which is crucial for its biological activity.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Properties
The pyrazole ring structure is associated with anti-inflammatory activity. Research has shown that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. In animal models, compounds with similar structures have demonstrated reductions in edema and pain responses .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 5.12 |
| HeLa (cervical cancer) | 8.75 |
| A549 (lung cancer) | 6.30 |
The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial resistance mechanisms through binding at their active sites.
- Receptor Modulation : It has been suggested that this compound acts as a modulator of androgen receptors, potentially influencing pathways related to prostate cancer treatment .
Case Study 1: Antibacterial Efficacy
In a study conducted by Chovatia et al., various pyrazole derivatives were synthesized and tested against E. coli and S. aureus. This compound exhibited superior antibacterial activity compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
A study by Argade et al. explored the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. This compound significantly reduced inflammation compared to controls, supporting its therapeutic potential in inflammatory conditions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting 2-chloro-4-fluorobenzoic acid derivatives with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide) to substitute the fluorine atom at position 4 with pyrazole . Esterification of the resulting acid with methanol via acid catalysis (e.g., H₂SO₄) yields the methyl ester. Alternative routes include cyclization of hydrazide intermediates using POCl₃ at elevated temperatures (120°C), as demonstrated in analogous benzoate-pyrazole systems . Key characterization involves IR spectroscopy (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole proton signals at δ 7.5–8.5 ppm), and HPLC for purity assessment .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Answer:
SC-XRD is critical for confirming regioselectivity (e.g., pyrazole substitution at position 4 vs. 2) and quantifying bond-angle distortions. For example, in related pyrazolylpyrimidine derivatives, SC-XRD revealed alternating bond angles in the aromatic ring (e.g., 112.8°–129.7° deviations from 120°), attributed to steric and electronic effects . Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) enables precise analysis of planarity and intermolecular interactions (e.g., F···N contacts < 3.0 Å) . Crystallization in DCM/heptane at 100 K minimizes thermal motion artifacts .
Advanced: How can researchers address contradictions in synthetic yields or isomer ratios during scale-up?
Answer:
Discrepancies in yields or isomer ratios (e.g., 1:1 vs. 2:1) often arise from kinetic vs. thermodynamic control. In a study of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, chromatographic separation (silica gel, 0–40% EtOAc/heptane) resolved isomers, while reaction monitoring via TLC identified incomplete conversion . Advanced strategies include:
- Temperature modulation : Lower temperatures favor kinetic products.
- Catalyst screening : Pd-mediated cross-coupling improves regioselectivity.
- Computational modeling : DFT calculations predict transition-state energies to optimize conditions .
Basic: What analytical techniques are recommended to assess the compound’s stability under varying pH and temperature?
Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset >150°C for similar esters) .
- HPLC-UV/MS : Monitors degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- pH-dependent solubility : UV-Vis spectroscopy quantifies solubility changes in buffers (pH 1–13) to identify hydrolysis-prone conditions .
Advanced: How does the electronic nature of the pyrazole substituent influence the compound’s reactivity in further derivatization?
Answer:
The pyrazole’s electron-withdrawing character activates the benzoate ring for electrophilic substitution. For example:
- Suzuki coupling : The chloro group at position 2 can undergo cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce biaryl motifs .
- Nucleophilic displacement : The ester group is susceptible to hydrolysis (LiOH/THF/H₂O) to generate carboxylic acid intermediates for amide coupling .
- Pyrazole functionalization : Electrophilic substitution at the pyrazole N-H position (e.g., alkylation or acylation) enhances bioactivity in drug-discovery workflows .
Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Screens binding affinity to targets like cytochrome P450 enzymes to predict metabolic stability .
- ADMET prediction (SwissADME) : Estimates logP (~2.5), aqueous solubility (<50 μM), and blood-brain barrier permeability .
- Quantum mechanical calculations (Gaussian) : Models electrostatic potential surfaces to identify reactive sites for prodrug design .
Basic: How is chromatographic purity optimized for this compound in preclinical studies?
Answer:
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (heptane/EtOAc) removes unreacted starting materials .
- Prep-HPLC : C18 columns (5 μm, 250 × 21.2 mm) with 0.1% TFA in H₂O/MeCN achieve >99% purity .
- Chiral separation : Cellulose-based columns resolve enantiomers if asymmetric synthesis is employed .
Advanced: What role does this compound play in the synthesis of kinase inhibitors or apoptosis inducers?
Answer:
The benzoate-pyrazole scaffold is a key intermediate in:
- Kinase inhibitors : Derivatization with sulfonamide or acrylamide groups targets ATP-binding pockets (e.g., EGFR inhibitors) .
- Apoptosis inducers : Introduction of oxadiazole or thiazole moieties enhances pro-apoptotic activity in cancer cell lines (IC₅₀ < 10 μM in A549 cells) .
- In vivo studies : Radiolabeling (¹⁴C-methyl ester) tracks biodistribution in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
